molecular formula C8H7O2P B1599243 Bis(2-furyl)phosphine CAS No. 216020-59-6

Bis(2-furyl)phosphine

Cat. No. B1599243
M. Wt: 166.11 g/mol
InChI Key: ZAZKRENUXPVYHB-UHFFFAOYSA-N
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Description

Bis(2-furyl)phosphine, also known as BFP, is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that is used as a ligand in various chemical reactions. BFP is a versatile compound that has shown great potential in the field of organic synthesis and catalysis.

Scientific Research Applications

Coordination Chemistry and Ligand Properties

Bis(2-furyl)phosphine and its derivatives have been studied for their coordination chemistry with various metals. For instance, the reactions of pentacarbonyl iron with tris(2-furyl)phosphine in the presence of sodium borohydride have been explored, revealing interesting compounds and crystal structures (Santelli-Rouvier et al., 1995). Similarly, novel chromium and tungsten mono- and multi-ethoxycarbene complexes were synthesized using tri(2-furyl)phosphine, demonstrating the ligand's ability to form diverse metal complexes (Weststrate et al., 2015).

Catalytic Applications

Bis(2-furyl)phosphine-based compounds have been studied for their catalytic applications. The synthesis of new phosphine gold(I) complexes using the bis(trifluoromethanesulfonyl)imidate moiety, for instance, has shown that these complexes are highly active for the catalysis of a wide range of enynes cycloisomerizations, highlighting the potential of bis(2-furyl)phosphine in catalysis (Mézailles et al., 2005).

Synthesis of Organometallic Compounds

The reactivity of bis(2-furyl)phosphine-based compounds with other elements has been a topic of interest, leading to the synthesis of various organometallic compounds. For example, the reaction of bis(2-furyl)phosphine with iodine and triphenylphosphine under different conditions has led to the formation of diverse products, including new metal complexes with interesting structural characteristics (Närhi et al., 2013).

Pharmaceutical and Biomedical Research

While explicit studies directly linking bis(2-furyl)phosphine to pharmaceutical or biomedical applications are limited, its derivatives and related compounds have been explored in these fields. For instance, the synthesis and photochromic properties of bis(phosphine) ligands based on dithienylethene, which include phosphorus atoms, have implications for pharmaceutical and biomedical research (Yin et al., 2009).

properties

IUPAC Name

bis(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2P/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZKRENUXPVYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)PC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408398
Record name BIS(2-FURYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-furyl)phosphine

CAS RN

216020-59-6
Record name BIS(2-FURYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Stabile, L Maiuolo, B Gabriele, R Bartolino - 2012 - dspace.unical.it
Il lavoro svolto durante il periodo di dottorato di ricerca è stato suddiviso in due progetti: il primo incentrato sulla sintesi di analoghi nucleosidici di tipo isossazolidinici mediante l‟…
Number of citations: 2 dspace.unical.it

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